Selection for Potent PI3K Alpha Inhibition via Advanced Intermediate GDC-0032
The primary evidence for the selection of this specific building block is indirect and comes from the performance of the advanced intermediate and drug candidate, GDC-0032 (Taselisib), of which it is a core structural component [1]. GDC-0032 demonstrates potent inhibition of PI3K isoforms, with reported biochemical Ki values of 0.29 nM for p110α, 0.12 nM for p110δ, and 0.97 nM for p110γ [2]. The specific 1-isopropyl-3-methyl-1,2,4-triazole moiety is essential for this activity; its replacement would lead to an unknown and likely inferior pharmacological profile.
| Evidence Dimension | PI3K alpha inhibition (Ki) |
|---|---|
| Target Compound Data | 0.29 nM (as part of GDC-0032) |
| Comparator Or Baseline | Not applicable (Building block performance inferred from final molecule) |
| Quantified Difference | N/A (Comparative data for the building block itself is unavailable) |
| Conditions | Biochemical assay measuring inhibition of PI3K p110α isoform [2] |
Why This Matters
This building block is the required structural element for achieving sub-nanomolar PI3K alpha inhibition, a key target in oncology, making it non-substitutable for this specific drug discovery pathway.
- [1] Ndubaku, C. O., Heffron, T. P., Staben, S. T., Baumgardner, M., Blaquiere, N., Bradley, E., ... & Olivero, A. G. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2–4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A β-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Exposure and Robust in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 56(11), 4597–4610. View Source
- [2] BindingDB. (n.d.). BDBM50434806: 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide (GDC-0032). Retrieved from bindingdb.org View Source
